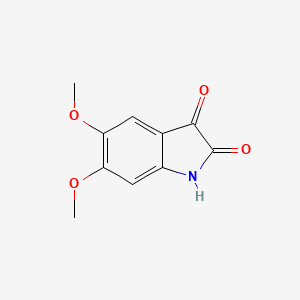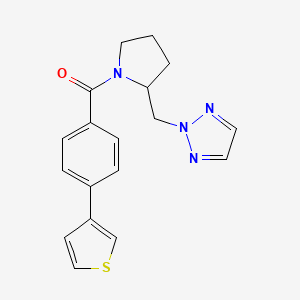
(2-((2H-1,2,3-triazol-2-yl)methyl)pyrrolidin-1-yl)(4-(thiophen-3-yl)phenyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound contains several functional groups including a 1,2,3-triazole, a pyrrolidine ring, a thiophene ring, and a phenyl ring. The 1,2,3-triazole is a five-membered ring containing two nitrogen atoms and three carbon atoms. The pyrrolidine is a five-membered ring containing one nitrogen atom and four carbon atoms. The thiophene is a five-membered ring containing one sulfur atom and four carbon atoms. The phenyl ring is a six-membered ring containing six carbon atoms .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the 1,2,3-triazole ring through a Huisgen cycloaddition, also known as a click reaction. This reaction typically involves the reaction of an azide with an alkyne to form the 1,2,3-triazole ring . The pyrrolidine ring could be formed through a variety of methods, including the reaction of a primary amine with a suitable dihalide .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The 1,2,3-triazole ring would likely contribute to the rigidity of the molecule, while the pyrrolidine and thiophene rings could potentially add some flexibility .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions. For example, the 1,2,3-triazole ring could potentially undergo reactions at the nitrogen atoms, while the pyrrolidine ring could potentially undergo reactions at the nitrogen atom or the carbon atoms .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by the presence of the various functional groups. For example, the presence of the nitrogen atoms in the 1,2,3-triazole and pyrrolidine rings could potentially result in the formation of hydrogen bonds, which could influence the solubility of the compound .Applications De Recherche Scientifique
Organic Semiconductors
Thiophene derivatives are pivotal in the development of organic semiconductors . The presence of a thiophene ring in the compound contributes to its electronic properties, making it suitable for use in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs) . These materials are essential for creating flexible, lightweight, and low-cost electronic devices.
Corrosion Inhibitors
In industrial chemistry, thiophene-based molecules serve as corrosion inhibitors . They protect metals and alloys from corrosion, which is crucial in maintaining the integrity and longevity of structures and machinery in harsh environments.
Pharmacological Properties
Compounds with a thiophene structure have been identified with various pharmacological properties . They exhibit anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic effects . This makes them valuable in drug development for treating a wide range of diseases.
Antitumor Activity
Specifically, the compound has shown antitumor activity against human malignant melanoma cells (A375), as evaluated using the standard MTT assay in vitro . This suggests its potential as a therapeutic agent in cancer treatment.
Material Science Applications
The thiophene moiety is also significant in material science . It is used in the synthesis of materials that have applications in photovoltaics and as metal complexing agents . These materials are integral to the development of renewable energy technologies and advanced industrial processes.
Anesthetic and Analgesic Applications
The pyrrolidine ring in the compound is structurally similar to articaine, a dental anesthetic, and suprofen, a nonsteroidal anti-inflammatory drug . This suggests potential applications in medical procedures requiring local anesthesia or pain relief.
Organic Synthesis
The triazole component of the compound is often used in organic synthesis . Triazoles are known for their versatility in chemical reactions, which can lead to the creation of a wide array of new compounds with potential industrial and pharmaceutical applications .
Advanced Drug Design
Lastly, the compound’s structure is conducive to advanced drug design . Its diverse functional groups allow for the creation of a combinatorial library of molecules, aiding medicinal chemists in the search for new lead molecules with enhanced pharmacological activity .
Orientations Futures
Mécanisme D'action
Target of Action
Compounds with similar structures, such as benzimidazole and indole derivatives, have been reported to exhibit a broad range of biological activities . They interact with various targets, including enzymes, receptors, and proteins, to exert their effects .
Mode of Action
It’s worth noting that the triazole moiety in similar compounds has been reported to actively contribute to binding to the active site of enzymes . This interaction can lead to changes in the enzyme’s activity, potentially inhibiting or enhancing its function .
Biochemical Pathways
For instance, indole derivatives have been reported to exhibit antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more . These activities suggest that such compounds may affect multiple biochemical pathways.
Pharmacokinetics
It’s worth noting that the solubility of a compound in water and other polar solvents, as well as its amphoteric nature (showing both acidic and basic properties), can influence its bioavailability .
Result of Action
Based on the reported biological activities of similar compounds, it can be inferred that this compound may have potential therapeutic effects in various conditions .
Propriétés
IUPAC Name |
(4-thiophen-3-ylphenyl)-[2-(triazol-2-ylmethyl)pyrrolidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4OS/c23-18(15-5-3-14(4-6-15)16-7-11-24-13-16)21-10-1-2-17(21)12-22-19-8-9-20-22/h3-9,11,13,17H,1-2,10,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUHQJBYJJMITIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C2=CC=C(C=C2)C3=CSC=C3)CN4N=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Oxiran-2-yl-[4-(4-propan-2-ylpyrimidin-2-yl)piperazin-1-yl]methanone](/img/structure/B2936554.png)
![4-(4-fluorobenzoyl)-N-[3-(1H-imidazol-1-yl)propyl]-1H-pyrrole-2-carboxamide](/img/structure/B2936557.png)

![6-[(2-Aminoethyl)amino]-N,N-dimethylpyridine-3-carboxamide](/img/structure/B2936560.png)
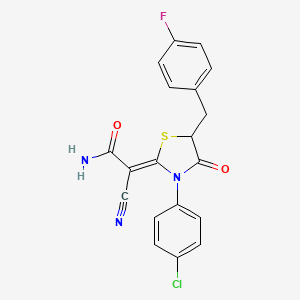
![6-((3-Chloro-2-methylphenyl)sulfonyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B2936562.png)
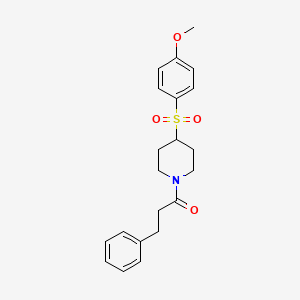
![N-(4-fluorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)benzo[d]thiazole-6-carboxamide hydrochloride](/img/structure/B2936566.png)
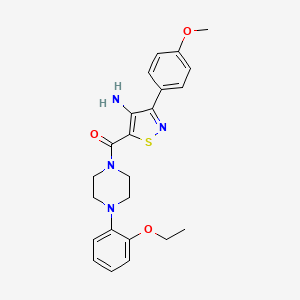
![Methyl 2,4-dimethyl-5-[[2-[methyl(prop-2-enoyl)amino]acetyl]amino]benzoate](/img/structure/B2936569.png)
![3-Benzyl-1-[2-(4-bromophenyl)-2-oxoethyl]-1,2,3,4-tetrahydroquinazoline-2,4-dione](/img/structure/B2936571.png)
![3-(2,2,2-Trifluoroethyl)-3-azabicyclo[3.1.0]hexane-6-carboxylic acid](/img/structure/B2936573.png)
![N-cycloheptyl-4-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2936574.png)
